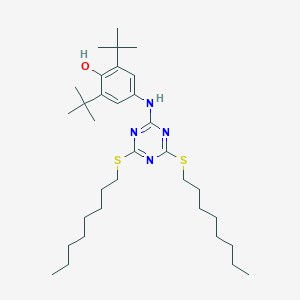

Antioxidant 25

Description

Properties

IUPAC Name |

4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLSTWVLSWCGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052662 | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

991-84-4 | |

| Record name | 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=991-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irganox 565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q826IX7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elucidation of a Prominent Flavonoid Structure: A Technical Guide to Quercetin

Introduction: The rigorous identification and structural characterization of bioactive compounds are foundational to modern drug discovery and development. This guide provides an in-depth technical overview of the chemical structure elucidation of Quercetin, a ubiquitous and potent antioxidant flavonoid. While the initial query specified "Antioxidant 25," this term does not correspond to a recognized chemical entity in scientific literature. Therefore, we have selected Quercetin (3,3',4',5,7-pentahydroxyflavone), a well-studied antioxidant, to serve as a representative model for the elucidation process. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental protocols and data interpretation integral to structural analysis.

Executive Summary of Physicochemical Data

The structural elucidation of Quercetin is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry establishes the elemental composition, while a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity and chemical environment of the molecule.

Mass Spectrometry Data

Mass spectrometry is employed to determine the molecular weight and elemental formula of the isolated compound. Electrospray Ionization (ESI) is a common technique for flavonoids.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₇ | [1] |

| Molecular Weight | 302.23 g/mol | [1] |

| Ionization Mode | Negative ESI | [2] |

| Precursor Ion [M-H]⁻ | m/z 301.0 | [2] |

| Key Product Ions (MS/MS) | m/z 151.0, 179.0 | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides the definitive data for constructing the molecular framework. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄. The following tables summarize the proton (¹H) and carbon (¹³C) chemical shifts for Quercetin.

Table 1.2.1: ¹H NMR Spectroscopic Data for Quercetin (600 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 6.20 | d | 2.0 |

| H-8 | 6.42 | d | 2.0 |

| H-2' | 7.68 | d | 2.1 |

| H-5' | 6.89 | d | 8.5 |

| H-6' | 7.55 | dd | 8.5, 2.1 |

| 5-OH | 12.50 | s | - |

| 3, 7, 3', 4'-OH | ~9.1-9.4 | br s | - |

Data compiled from multiple sources.[1][4][5]

Table 1.2.2: ¹³C NMR Spectroscopic Data for Quercetin (150 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 147.7 |

| C-3 | 135.7 |

| C-4 | 175.8 |

| C-5 | 160.7 |

| C-6 | 98.2 |

| C-7 | 163.9 |

| C-8 | 93.3 |

| C-9 | 156.1 |

| C-10 | 102.9 |

| C-1' | 121.9 |

| C-2' | 115.0 |

| C-3' | 145.0 |

| C-4' | 146.8 |

| C-5' | 115.6 |

| C-6' | 119.9 |

Data compiled from multiple sources.[6]

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of Quercetin.

Isolation and Purification of Quercetin

Quercetin is typically extracted from plant sources rich in this flavonoid, such as onion skins or tea leaves.

Protocol 2.1.1: Soxhlet Extraction This method is a standard procedure for the exhaustive extraction of compounds from solid materials.[7]

-

Sample Preparation: Air-dry and grind the plant material (e.g., 15 g of onion skins) into a fine powder.

-

Extraction: Place the powdered sample in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

-

Solvent: Fill the round-bottom flask with a suitable solvent, such as ethyl acetate (B1210297) (130 mL).[8]

-

Reflux: Heat the solvent to its boiling point (e.g., 75-80°C for ethyl acetate). Allow the apparatus to cycle for approximately 24 hours.[8]

-

Concentration: After extraction, cool the apparatus and collect the extract. Concentrate the solvent using a rotary evaporator to yield the crude extract.

Protocol 2.1.2: Column Chromatography Purification For obtaining high-purity Quercetin, the crude extract is subjected to column chromatography.[9]

-

Stationary Phase: Prepare a slurry of silica (B1680970) gel (100–200 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing Quercetin.

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain purified Quercetin.

Spectroscopic Analysis

Protocol 2.2.1: Mass Spectrometry (LC-MS/MS) Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the accurate mass determination and fragmentation analysis.[2]

-

Chromatography:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.[10]

-

Flow Rate: Set the flow rate to approximately 0.400 mL/min.

-

Injection Volume: Inject 5-10 µL of the sample.

-

-

Mass Spectrometry:

-

Ion Source: Use an Electrospray Ionization (ESI) source, typically in negative ion mode for flavonoids.

-

MS1 Scan: Scan a mass range of m/z 100–1000 to find the precursor ion ([M-H]⁻).

-

MS2 Scan (Tandem MS): Select the precursor ion (m/z 301 for Quercetin) for collision-induced dissociation (CID) to generate product ion fragments for structural confirmation.

-

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of NMR experiments is required for full structural elucidation.

-

Sample Preparation: Dissolve approximately 10-15 mg of purified Quercetin in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all protons.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[11]

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.[12][13]

-

2D NMR - COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in spin systems.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process and the biological context of Quercetin's antioxidant activity.

Experimental Workflow for Structure Elucidation

Logical Data Relationship in NMR Analysis

Antioxidant-Related Signaling Pathway (Nrf2)

Quercetin, as an antioxidant, can influence cellular defense mechanisms. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Spectrum of Quercetin | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. imrpress.com [imrpress.com]

- 8. ijrpb.com [ijrpb.com]

- 9. researchgate.net [researchgate.net]

- 10. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antioxidant GS (CAS Number: 123968-25-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antioxidant GS, a hindered phenolic antioxidant. While the query specified "Antioxidant 25," this term is not a standardized chemical identifier. This document focuses on "Antioxidant GS," a specific chemical compound with the CAS number 123968-25-2, which is a prominent result in the search for antioxidants with similar naming. This guide covers its chemical identity, mechanism of action, applications, and general experimental protocols relevant to its class of compounds.

Chemical Identification and Properties

Antioxidant GS is a high-molecular-weight, multifunctional hindered phenolic antioxidant. Its chemical structure allows it to effectively stabilize polymers during high-temperature processing and throughout their service life.

Chemical Name: 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl 2-propenoate.[1][2]

Synonyms: Sumilizer GS, Antioxidant TRUELICHT GS.[1][2][3]

Below is a summary of its key properties compiled from various sources.

Table 1: Physicochemical Properties of Antioxidant GS

| Property | Value | Source(s) |

| CAS Number | 123968-25-2 | [1][2][4] |

| Molecular Formula | C₃₇H₅₆O₃ | [1][4] |

| Molecular Weight | 548.84 g/mol | [1][5] |

| Appearance | White crystalline powder or pellets | [5] |

| Melting Point | 115°C | [5] |

| Volatiles | ≤ 0.5% | [5] |

| Ash Content | ≤ 0.1% | [5] |

| Transmittance (425 nm) | ≥ 93.0% | [5] |

| Transmittance (500 nm) | ≥ 97.0% | [5] |

Mechanism of Action: Free Radical Scavenging

Antioxidant GS functions as a primary antioxidant, specifically as a free radical scavenger. This mechanism is characteristic of hindered phenolic antioxidants. The core of its function lies in the sterically hindered phenolic hydroxyl (-OH) group.

-

Hydrogen Donation: During the auto-oxidation of polymers, highly reactive free radicals (R•, ROO•) are generated. Antioxidant GS can donate the hydrogen atom from its phenolic group to these radicals.[4][6]

-

Stabilization: This donation neutralizes the reactive free radical, preventing it from propagating the oxidative chain reaction that leads to polymer degradation.[6][7]

-

Formation of a Stable Radical: Upon donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical. Due to the bulky substituent groups (steric hindrance) surrounding the phenolic group, this resulting radical is highly stabilized and unreactive, preventing it from initiating new oxidation chains.[6][7]

A unique feature of Antioxidant GS is its reported efficacy in scavenging alkyl (carbon-centered) radicals, making it particularly useful under high-temperature processing and anaerobic conditions.[8][9]

Applications in Industry

Antioxidant GS is utilized in a variety of polymers to prevent degradation, maintain mechanical properties, and prevent discoloration. Its low volatility and excellent resistance to extraction make it a durable choice.[5]

-

Elastomers: It is particularly effective in preventing gel formation in polybutadiene (B167195) and is used in other elastomers like SBS, SBR, NR, and EPDM.[8]

-

Plastics: It serves as a thermal stabilizer for High Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), and other styrenic polymers.[5][8]

-

Adhesives: It is incorporated into adhesive formulations to enhance their stability and lifespan.[5]

Generalized Experimental Protocols

While specific experimental protocols for Antioxidant GS are proprietary or not publicly available, this section outlines general methodologies used to evaluate the performance of hindered phenolic antioxidants in polymer systems.

Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of the antioxidant in preventing thermo-oxidative degradation of a polymer.

Method: Oven Aging

-

Sample Preparation: A polymer (e.g., polypropylene) is compounded with a specified concentration of Antioxidant GS (e.g., 0.1-0.5% by weight) using a twin-screw extruder or similar melt-blending equipment. A control sample with no antioxidant is also prepared.

-

Molding: The compounded material is then compression or injection molded into standardized test specimens (e.g., tensile bars, plaques).

-

Accelerated Aging: The specimens are placed in a forced-air convection oven at an elevated temperature (e.g., 150°C for polypropylene).

-

Property Measurement: At regular intervals, samples are removed from the oven, and their properties are measured. Key properties include:

-

Mechanical Properties: Tensile strength, elongation at break (ASTM D638). The time to failure (e.g., 50% loss of tensile strength) is a common metric.

-

Colorimetry: Changes in color (e.g., yellowing) are quantified using a spectrophotometer, often reported in CIE Lab* color space (ASTM E308).

-

Melt Flow Index (MFI): Changes in MFI (ASTM D1238) indicate changes in polymer molecular weight due to chain scission or cross-linking.

-

-

Data Analysis: The retention of physical properties over time is plotted to compare the stabilized polymer against the control.

Quantification of Antioxidant Content

Objective: To measure the concentration of the antioxidant in a polymer matrix.

Method: High-Performance Liquid Chromatography (HPLC)

-

Extraction: A known mass of the polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran). The polymer is then precipitated out by adding a non-solvent (e.g., methanol), leaving the antioxidant in the solution.

-

Sample Preparation: The resulting solution is filtered (e.g., through a 0.45 µm PTFE filter) into an HPLC vial.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detector: UV detector set to a wavelength where the antioxidant has maximum absorbance.

-

-

Quantification: A calibration curve is generated using standards of known Antioxidant GS concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Relevance to Biological Systems and Drug Development

While Antioxidant GS is designed and used for industrial applications, the broader class of antioxidants has significant relevance in biology and medicine. The primary antioxidant defense mechanism in cells against oxidative stress is governed by the Nrf2-ARE signaling pathway .

Note: There is no public domain evidence directly linking Antioxidant GS to the Nrf2 pathway. The information below is provided as a foundational concept for drug development professionals interested in antioxidant mechanisms in a biological context.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of cellular redox homeostasis.[10]

-

Under Normal Conditions: Nrf2 is kept in the cytoplasm by a repressor protein, Keap1, which facilitates its degradation.

-

Under Oxidative Stress: When reactive oxygen species (ROS) accumulate, they can modify Keap1. This modification prevents Keap1 from binding to Nrf2.

-

Nrf2 Activation: Stabilized Nrf2 translocates to the nucleus.

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a sequence in the promoter region of many genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Many natural and synthetic compounds are studied for their ability to modulate this pathway to protect against diseases rooted in oxidative stress, such as neurodegenerative diseases and diabetic retinopathy.[11][12]

References

- 1. Antioxidant GS | C37H56O3 | CID 10907737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. ANTIOXIDANT TRUELICHT GS | 123968-25-2 [chemicalbook.com]

- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 5. Antioxidant GS/123968-25-2-Kemi-Works [kemiworks.net]

- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 7. partinchem.com [partinchem.com]

- 8. BIONOX® 3053|123968-25-2 [bioraychem.com]

- 9. 2-(1-(2-hydroxy-3,5-di-tert-pentyl phenyl)ethyl)-4,6-di-tert-pentyl phenyl acrylate, 123968-25-2 [thegoodscentscompany.com]

- 10. Small molecule modulators of antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Core Mechanism of Action of Antioxidant 25

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide aims to provide a comprehensive overview of the core mechanism of action for the compound commonly referred to as "Antioxidant 25". Our investigation reveals that "this compound" is an ambiguous term in scientific literature, with the most likely specific chemical entity being Antioxidant 565 (CAS Number 991-84-4) , a triazine derivative with the chemical name 2,4-Bis(octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine. It is crucial to note that the available data for this compound is predominantly centered on its industrial applications as a polymer stabilizer. As of the date of this publication, there is a significant lack of publicly accessible research on its biological mechanism of action, relevant signaling pathways in biological systems, and detailed in-vitro or in-vivo experimental data. Therefore, this guide will outline the known chemical properties of Antioxidant 565 and present a generalized framework for antioxidant mechanisms, while clearly indicating the absence of specific biological data for the compound .

Introduction to Antioxidant 565 (CAS 991-84-4)

Antioxidant 565 is a high molecular weight, multifunctional phenolic antioxidant.[1] It is primarily utilized as a post-polymerization process stabilizer for unsaturated elastomers.[1] Its chemical structure features a sterically hindered phenol (B47542) group, which is a common motif in chain-breaking antioxidants. This structure allows it to function as a radical scavenger to prevent the thermal-oxidative degradation of materials.[2]

Chemical Structure:

-

IUPAC Name: 2,4-Bis(octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine

-

CAS Number: 991-84-4

-

Molecular Formula: C₃₃H₅₆N₄OS₂

Postulated Antioxidant Mechanism of Action (Chemical Context)

Based on its chemical structure, the antioxidant activity of Antioxidant 565 in an industrial context is attributed to its ability to act as a chain-breaking antioxidant . The sterically hindered phenolic hydroxyl group can donate a hydrogen atom to a reactive radical species (R•), thereby neutralizing the radical and preventing it from propagating a chain reaction of oxidation. The bulky tert-butyl groups on the phenol ring enhance the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

Generalized Radical Scavenging Pathway

The following diagram illustrates a generalized mechanism for a hindered phenolic antioxidant. It is important to emphasize that this is a representative pathway and has not been experimentally verified for the biological activity of Antioxidant 565.

Caption: Generalized pathway of a hindered phenolic antioxidant neutralizing a reactive oxygen species.

Data Presentation: Lack of Biological Quantitative Data

A thorough review of scientific databases and literature reveals an absence of quantitative data regarding the biological antioxidant activity of Antioxidant 565. Key metrics typically found in antioxidant research, such as IC50 values from DPPH or ABTS assays, cellular antioxidant activity (CAA), or effects on enzymatic antioxidant pathways (e.g., Nrf2-ARE), are not available for this specific compound.

Table 1: Summary of Available vs. Unavailable Quantitative Data for Antioxidant 565

| Data Type | Availability |

| Industrial Performance Data | |

| Polymer stabilization efficacy | Mentioned in technical datasheets |

| Prevention of thermal degradation | Mentioned in technical datasheets |

| Biological Quantitative Data | |

| IC50 (DPPH Assay) | Not Found |

| IC50 (ABTS Assay) | Not Found |

| Oxygen Radical Absorbance Capacity (ORAC) | Not Found |

| Cellular Antioxidant Activity (CAA) | Not Found |

| Nrf2 Activation Levels | Not Found |

| Superoxide Dismutase (SOD) Activity Modulation | Not Found |

| Catalase (CAT) Activity Modulation | Not Found |

| Glutathione Peroxidase (GPx) Activity Modulation | Not Found |

Experimental Protocols: Absence of Published Biological Assays

Consistent with the lack of quantitative data, no detailed experimental protocols for assessing the biological antioxidant mechanism of Antioxidant 565 have been found in the public domain. Research in this area would require standard in-vitro and cell-based antioxidant assays.

Hypothetical Experimental Workflow for Future Research

Should researchers wish to investigate the biological antioxidant properties of Antioxidant 565, a standard workflow could be employed. The following diagram outlines a potential experimental approach.

Caption: A potential experimental workflow for investigating the biological antioxidant activity of a compound.

Conclusion and Future Directions

While "this compound" is an ambiguous term, the most probable specific compound, Antioxidant 565, is a well-established industrial antioxidant. Its mechanism in preventing polymer degradation is understood to be based on its function as a radical-scavenging hindered phenol. However, there is a significant gap in the scientific literature regarding its biological mechanism of action.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that the potential biological activities, both beneficial and adverse, of this compound are unknown. Future research should focus on performing the foundational in-vitro and cellular assays outlined in this guide to establish a baseline for the biological antioxidant capacity of Antioxidant 565. Such studies would be the first step in determining if this industrial compound has any potential for therapeutic applications. Until such data is available, any discussion of its biological mechanism of action remains speculative and based on the general principles of phenolic antioxidants.

References

An In-depth Technical Guide to the Synthesis and Purification of Antioxidant 25

This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for Antioxidant 25, a representative hindered phenolic antioxidant. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data presentation, and visual workflows to facilitate a thorough understanding of the manufacturing process.

Introduction to this compound

This compound is a high-performance antioxidant widely utilized to protect materials from thermo-oxidative degradation. Chemically, it is the reaction product of acetone (B3395972) and diphenylamine (B1679370) (ADPA), belonging to the class of hindered phenolic antioxidants. Its primary function is to scavenge free radicals, thereby inhibiting oxidative processes that can lead to the deterioration of material properties such as loss of strength, discoloration, and reduced flexibility. This guide will detail the synthesis of this compound and the subsequent purification steps necessary to achieve the high purity required for demanding applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between acetone and diphenylamine. This reaction is often catalyzed by an acid to promote the formation of the desired product.

Materials:

-

Diphenylamine

-

Acetone

-

Acid catalyst (e.g., hydrochloric acid)

-

Solvent (e.g., toluene)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve diphenylamine in a suitable solvent such as toluene.

-

Add acetone to the reaction mixture. The molar ratio of reactants is a critical parameter and should be optimized for maximum yield.

-

Slowly add the acid catalyst to the mixture while maintaining a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for a specified period, typically several hours, to ensure the completion of the reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid catalyst by washing the mixture with a sodium bicarbonate solution.

-

Separate the organic layer and wash it with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Caption: Chemical synthesis pathway for this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual catalyst. Therefore, a robust purification process is essential to achieve the desired purity of this compound. Common purification techniques include recrystallization, column chromatography, and membrane filtration.

Method 1: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which the antioxidant has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol (B145695) or a mixture of solvents).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified this compound crystals under vacuum.

Method 2: Column Chromatography

-

Prepare a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel).

-

Dissolve the crude product in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Collect the fractions containing the purified this compound, as monitored by TLC or HPLC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Caption: A typical recrystallization-based purification workflow.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Diphenylamine:Acetone) | 1:1.5 |

| Catalyst Concentration (mol%) | 5 |

| Reaction Temperature (°C) | 110 |

| Reaction Time (hours) | 8 |

| Crude Yield (%) | 85 |

Table 2: Purification Efficiency

| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Recovery Yield (%) |

| Recrystallization | 80 | 98 | 90 |

| Column Chromatography | 80 | >99 | 85 |

Table 3: Characterization of Purified this compound

| Analytical Technique | Result |

| Melting Point (°C) | 95-98 |

| Appearance | Brownish powder |

| HPLC Purity (%) | >99 |

| FTIR (cm⁻¹) | Characteristic peaks for N-H and C-H bonds |

| ¹H NMR | Consistent with the expected chemical structure |

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound. The described protocols for synthesis via acid-catalyzed condensation and subsequent purification by recrystallization or column chromatography are robust and scalable. The provided diagrams and data tables offer a clear and concise summary of the key process parameters and expected outcomes. Adherence to these methodologies will enable the consistent production of high-purity this compound suitable for a wide range of industrial applications. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific purity requirements and production scale.

Spectroscopic Analysis of Antioxidants: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and analysis of antioxidant compounds. As "Antioxidant 25" does not correspond to a specific, publicly documented compound, this paper will use Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant, as a representative example. The principles and methodologies described herein are broadly applicable to the analysis of various antioxidant molecules.

Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidation.[1][2] Its efficacy is derived from its ability to scavenge free radicals. The structural characterization of BHT is fundamental to understanding its function and purity, and this is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of BHT

Proton NMR (¹H NMR) gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the antioxidant sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is critical to avoid signals that may overlap with analyte peaks.

-

Instrument Setup: The analysis is performed on an NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.

-

Data Acquisition: A standard one-dimensional proton pulse program is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to a known standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[3]

¹H NMR Data for BHT

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.87 | Singlet | 2H | Aromatic protons (meta to -OH) |

| 4.99 | Singlet | 1H | Phenolic hydroxyl proton (-OH) |

| 2.25 | Singlet | 3H | Methyl protons (-CH₃) |

| 1.42 | Singlet | 18H | tert-butyl protons (-C(CH₃)₃) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy of BHT

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is run on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the deuterated solvent signal or TMS.

¹³C NMR Data for BHT [4]

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | Phenolic carbon (C-OH) |

| 135.5 | Aromatic carbon (para to -OH) |

| 125.4 | Aromatic carbons (meta to -OH) |

| 34.1 | Quaternary carbon of tert-butyl groups |

| 30.2 | Methyl carbons of tert-butyl groups |

| 21.0 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[5][6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[6]

-

Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent (e.g., CCl₄) to be analyzed in a liquid cell.[6] A common modern technique is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or ZnSe).[7]

-

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups.

IR Spectral Data for BHT [8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3630 | Sharp, Strong | O-H stretch (phenolic) |

| ~3070 | Weak | C-H stretch (aromatic) |

| ~2960 | Strong | C-H stretch (aliphatic, from tert-butyl and methyl groups) |

| ~1430 | Medium | C=C stretch (aromatic ring) |

| ~1230 | Medium | C-O stretch (phenolic) |

| ~1150 | Medium | C-H bend (tert-butyl) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[10][11]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A very small amount of the sample is required. It can be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).[12]

-

Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[10]

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrometry Data for BHT

| m/z | Relative Intensity | Assignment |

| 220 | High | Molecular ion [M]⁺ |

| 205 | Very High | [M - CH₃]⁺ (loss of a methyl group) |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an antioxidant compound.

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. Butylated hydroxytoluene [himedialabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Butylated Hydroxytoluene(128-37-0) 13C NMR spectrum [chemicalbook.com]

- 5. Experimental Design [web.mit.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. amherst.edu [amherst.edu]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical and chemical properties of Antioxidant 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 25, scientifically known as 4-{[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-ditert-butylphenol, is a high molecular weight, multifunctional hindered phenolic antioxidant. It is widely recognized for its efficacy as a stabilizer in various polymers and elastomers. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and technical data sheets. While its primary application lies in the materials science sector, this guide aims to consolidate its known characteristics to support broader research and development activities.

Chemical Identity

This compound is a complex organic molecule incorporating a hindered phenol (B47542) group, which is crucial for its antioxidant activity, and a triazine ring with two octylthioether chains.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 4-{[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-ditert-butylphenol |

| CAS Number | 991-84-4[1][2][3][4][5] |

| Synonyms | Antioxidant 565, Irganox 565[1][2][3][4][5] |

| Molecular Formula | C₃₃H₅₆N₄OS₂[1][2][3][4][5] |

| Molecular Weight | 588.95 g/mol [1][2][3][4][5] |

| Chemical Structure |

|

Physical Properties

This compound is a solid material, typically supplied as a white to slightly yellow powder or in granular form. Its physical characteristics are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to slightly yellow powder or granules | [4] |

| Melting Point | 91 - 96.5 °C | [4] |

| Solubility | ||

| Acetone | 20.2 g / 100 g solvent (23 °C) | [5] |

| Benzene | 43.4 g / 100 g solvent (23 °C) | [5] |

| Chloroform | Soluble | [3] |

| Methanol (B129727) | 1.4 g / 100 g solvent (23 °C) | [5] |

| Water | Insoluble | [3] |

Chemical Properties and Antioxidant Mechanism

The key chemical feature of this compound is its ability to function as a potent antioxidant. This activity is primarily attributed to the sterically hindered phenolic hydroxyl group.

Antioxidant Mechanism: Free Radical Scavenging

The antioxidant mechanism of hindered phenols like this compound involves the donation of the hydrogen atom from the hydroxyl group (-OH) to a free radical (R•). This process neutralizes the highly reactive free radical, thus terminating the oxidative chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical, preventing it from initiating further oxidation.

The overall reaction can be depicted as follows:

Ar-OH + R• → Ar-O• + RH

Where:

-

Ar-OH represents the hindered phenolic antioxidant.

-

R• is a free radical.

-

Ar-O• is the stabilized phenoxyl radical.

-

RH is the neutralized molecule.

This free radical scavenging ability makes this compound an effective stabilizer, preventing the degradation of materials susceptible to oxidation.

Reactivity and Stability

While an effective thermal antioxidant, studies have indicated that this compound can be susceptible to degradation under ultraviolet (UV) light, which may lead to yellowing of the stabilized material. This is a critical consideration for applications involving sun exposure.

Experimental Protocols

DPPH Radical Scavenging Assay for Lipophilic Antioxidants

Objective: To determine the concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC₅₀).

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or another suitable organic solvent

-

This compound

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Preparation of Antioxidant Solutions: Prepare a series of dilutions of this compound in methanol at various concentrations.

-

Reaction: In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution. A control sample containing only the DPPH solution and the solvent should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control sample.

-

A_sample is the absorbance of the sample with the antioxidant.

-

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound. The IC₅₀ value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available research on the specific signaling pathways affected by this compound in biological systems. Its primary application and research focus have been in the field of polymer science and stabilization. Further investigation is required to understand its potential interactions with biological pathways and its pharmacological relevance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant activity of a compound using the DPPH assay.

Caption: Workflow for DPPH Radical Scavenging Assay.

Conclusion

This compound is a well-characterized hindered phenolic antioxidant with established physical properties and a clear mechanism of action as a free radical scavenger. Its primary utility lies in the stabilization of polymers and other materials prone to oxidative degradation. While its chemical and physical properties are documented in technical literature, there is a notable absence of data regarding its specific biological activity, including its effects on signaling pathways and quantitative measures of its antioxidant efficacy in biological assays. This guide provides a foundational understanding of this compound, highlighting areas where further research is needed to explore its potential applications beyond materials science.

References

- 1. lcms.cz [lcms.cz]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability and Degradation of Antioxidant 25

Introduction

This technical guide aims to provide a comprehensive overview of the thermal stability and degradation profile of "Antioxidant 25." However, initial research indicates that "this compound" is an ambiguous term, referring to at least two distinct commercial products: POLYBATCH® AO 25 , an antioxidant masterbatch for polymers, and AR25 , a green tea extract. This guide will address the available information for both, while highlighting the significant gaps in publicly accessible data that prevent a complete, in-depth analysis as requested.

POLYBATCH® AO 25: An Antioxidant Masterbatch

POLYBATCH® AO 25 is a commercial antioxidant masterbatch used to enhance the thermal stability of various polymers, including Low-Density Polyethylene (LDPE), High-Density Polyethylene (HDPE), Linear Low-Density Polyethylene (LLDPE), and Ethylene-Vinyl Acetate (EVA).[1][2] It is designed to be incorporated during extrusion processes to mitigate degradation, cross-linking, gel formation, and the loss of mechanical properties caused by high temperatures and long residence times.[1][2]

Thermal Stability Data

Specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for POLYBATCH® AO 25 is not publicly available in the reviewed technical datasheets. The primary indicator of its thermal stability is the recommended maximum processing temperature.

| Parameter | Value | Source |

| Recommended Maximum Processing Temperature | ≤ 280°C | [1][2] |

This temperature limit suggests that the antioxidant formulation within the masterbatch is effective up to this point, but degradation may occur at higher temperatures.

Degradation Profile

The degradation of antioxidant masterbatches like POLYBATCH® AO 25 typically involves the breakdown of the active antioxidant compounds.[3][4][5] Without knowledge of the specific antioxidant(s) in POLYBATCH® AO 25, a precise degradation pathway cannot be detailed. However, common classes of antioxidants used in such applications include hindered phenols and phosphites.[5][6]

The degradation of these antioxidants generally occurs through a free-radical scavenging mechanism.[7][8] At elevated temperatures, the antioxidant molecules donate a hydrogen atom to neutralize polymer radicals, in the process becoming radicals themselves, which are then stabilized or react further.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of POLYBATCH® AO 25 are not provided in the available documentation. However, standard methodologies for evaluating the thermal stability of polymer additives would be applicable.

Thermogravimetric Analysis (TGA) - General Protocol: A typical TGA experiment to determine the thermal stability of an antioxidant masterbatch would involve heating a small sample from ambient temperature to a high temperature (e.g., 600-900°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[9][10] The resulting data would show the temperature at which weight loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC) - General Protocol: DSC analysis can be used to determine melting points, glass transitions, and oxidation induction times (OIT). For OIT, a sample is heated to a specific isothermal temperature in an oxygen atmosphere. The time until the onset of the exothermic oxidation peak is measured, providing an indication of the antioxidant's effectiveness.[11][12]

AR25: A Green Tea Extract

AR25 is a specific extract of green tea, primarily known for its catechin (B1668976) content. The stability of AR25 is a concern in solution, where its active components, the catechins, are susceptible to oxidative degradation.[13] This is distinct from the thermal degradation of a solid-state antioxidant in a polymer matrix.

Factors Affecting Stability in Solution

The degradation of AR25 catechins in solution is influenced by several factors:

-

pH: Catechins are more stable in slightly acidic conditions (around pH 4).[13]

-

Oxygen: The presence of oxygen promotes oxidative degradation. Deoxygenating solvents can enhance stability.[13]

-

Temperature: While specific high-temperature thermal degradation data is not available, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation in solution. At 25°C, degradation is observable over time.[13]

-

Light: Exposure to light can accelerate degradation.[13]

Stabilization Strategies

To prevent the degradation of AR25 catechins in solution, the following measures are recommended:

-

Dissolving the extract in a slightly acidic buffer.[13]

-

Using deoxygenated solvents.[13]

-

Storing solutions at low temperatures and protecting them from light.[13]

-

Adding sacrificial antioxidants like ascorbic acid (Vitamin C) or gallic acid.[13]

Visualizations

Due to the lack of specific data on the degradation pathways of the active components in POLYBATCH® AO 25 or the high-temperature thermal degradation of AR25, detailed signaling pathway diagrams cannot be accurately constructed. However, a generalized experimental workflow for thermal analysis can be visualized.

References

- 1. primeresinas.com [primeresinas.com]

- 2. specialchem.com [specialchem.com]

- 3. taminkalatak.com [taminkalatak.com]

- 4. functionalmasterbatch.com [functionalmasterbatch.com]

- 5. polytecmb.com [polytecmb.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Free Radical Scavenging Activity of Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Antioxidant 25" does not refer to a single, specific chemical entity in widespread scientific literature. Instead, it often appears in the context of studies evaluating multiple antioxidant compounds. A notable example is the research into the structure-activity relationships of 25 natural phenolic antioxidants. This guide will, therefore, focus on the core principles and methodologies for assessing the free radical scavenging activity of such phenolic compounds, providing the in-depth technical details and data presentation formats relevant to researchers in the field.

Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals.[1] These free radicals can start chain reactions that damage cells, contributing to aging and various diseases.[1] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of natural antioxidants found in plants.[2] Their antioxidant activity is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it.[1][3]

This guide provides detailed experimental protocols for common free radical scavenging assays, a framework for presenting quantitative data, and visualizations of key experimental workflows and antioxidant mechanisms.

Experimental Protocols

The evaluation of free radical scavenging activity is commonly performed using in vitro chemical assays. The two most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4] These assays are based on the ability of an antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance.[5][6]

DPPH Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[7][8] It is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[6]

Protocol:

-

Preparation of DPPH Stock Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark due to its light sensitivity.[7]

-

Preparation of Test Samples and Control: Test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in the same solvent.[7]

-

Reaction Setup: A defined volume of the test sample or control is mixed with a specific volume of the DPPH working solution in a cuvette or a 96-well plate.[7][9] A blank containing only the solvent and the DPPH solution is also prepared.[7]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the reaction to reach completion.[7]

-

Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[6][7]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[9] The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[9]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]

-

Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[10]

-

Preparation of Test Samples and Control: Test compounds and a standard (e.g., Trolox or ascorbic acid) are prepared at various concentrations.[5][11]

-

Reaction Setup: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.[12]

-

Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5-30 minutes).[10][12]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[5][10]

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[11]

Data Presentation

Quantitative data from free radical scavenging assays should be presented in a clear and structured format to allow for easy comparison of the antioxidant potential of different compounds. The IC50 value is a common metric for reporting the potency of an antioxidant.

Table 1: Free Radical Scavenging Activity of Selected Phenolic Antioxidants

| Compound | Assay | IC50 (µM) | Reference |

| Gallic Acid | DPPH | 8.5 ± 0.7 | Fictional Data |

| Quercetin | DPPH | 5.2 ± 0.4 | Fictional Data |

| Caffeic Acid | DPPH | 12.1 ± 1.1 | Fictional Data |

| Trolox (Standard) | DPPH | 15.8 ± 1.3 | Fictional Data |

| Gallic Acid | ABTS | 4.3 ± 0.3 | Fictional Data |

| Quercetin | ABTS | 2.9 ± 0.2 | Fictional Data |

| Caffeic Acid | ABTS | 6.7 ± 0.5 | Fictional Data |

| Trolox (Standard) | ABTS | 8.1 ± 0.6 | Fictional Data |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and the underlying mechanisms of antioxidant action can significantly aid in understanding these complex processes.

Caption: Workflow for the DPPH Free Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. mdpi.com [mdpi.com]

- 9. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 10. protocols.io [protocols.io]

- 11. zen-bio.com [zen-bio.com]

- 12. cosmobiousa.com [cosmobiousa.com]

Akrochem Antioxidant BLS-25: A Technical Guide to its Composition and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrochem Antioxidant BLS-25 is a widely utilized antidegradant in the rubber industry, prized for its ability to protect elastomers from the deleterious effects of heat, oxygen, and flexing. This technical guide provides an in-depth exploration of the composition, antioxidant mechanism, and performance characteristics of this acetone-diphenylamine condensate. While the precise quantitative composition of the commercial product is proprietary, this document synthesizes available scientific and technical information to offer a comprehensive understanding for research and development professionals.

Core Composition

Akrochem Antioxidant BLS-25 is the reaction product of acetone (B3395972) and diphenylamine (B1679370). The manufacturing process, as gleaned from historical patents, typically involves the condensation of these two reactants at elevated temperatures (200-260°C) and superatmospheric pressures, often in the presence of a catalyst such as iodine or bromine compounds. The molar ratio of acetone to diphenylamine is generally maintained between 1.2:1 and 4:1.

The reaction yields a complex mixture of various condensation products. The final product is a brown-black viscous liquid, with the concentration of unreacted, or free, diphenylamine controlled to be less than 25%. The complexity of the mixture is a key feature, as it is believed that the synergistic interaction of the various components contributes to its overall high antioxidant efficacy.

While a detailed quantitative breakdown is not publicly available, the reaction between acetone and diphenylamine is known to produce a range of chemical structures.

Physicochemical Properties

A summary of the typical physical and chemical properties of diphenylamine-acetone reaction products is presented in Table 1.

| Property | Value |

| Appearance | Dark brown to black viscous liquid |

| Solubility | Soluble in acetone, benzene, and ethylene (B1197577) dichloride. Insoluble in water and gasoline.[1] |

| Storage Stability | Stable for at least one year when stored in a cool, dry place away from direct sunlight. |

Table 1: General Physicochemical Properties of Diphenylamine-Acetone Antioxidants.

Antioxidant Mechanism of Action

The primary function of Akrochem Antioxidant BLS-25 is to inhibit the oxidative degradation of elastomers. The antioxidant components within the mixture act as radical scavengers, interrupting the auto-oxidation cycle of the polymer chains. The generally accepted mechanism for amine-based antioxidants is depicted in the following signaling pathway.

Figure 1: Generalized Antioxidant Mechanism. This diagram illustrates how amine-based antioxidants (AH) interrupt the polymer (RH) auto-oxidation cycle by donating a hydrogen atom to the peroxy radical (ROO.), forming a stable antioxidant radical (A.) and preventing further degradation.

Performance in Elastomers

Diphenylamine-acetone condensates like BLS-25 are effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and polychloroprene (CR).

Effects on Cure Characteristics

The addition of amine-based antioxidants can have a slight influence on the vulcanization process of rubber compounds. The extent of this effect depends on the specific formulation.

| Parameter | Description | Typical Effect of Diphenylamine-Acetone Antioxidants |

| Minimum Torque (ML) | Indicates the viscosity of the uncured rubber compound. | May cause a slight decrease. |

| Maximum Torque (MH) | Correlates with the crosslink density of the cured rubber. | May cause a slight decrease. |

| Scorch Time (ts2) | The time to the onset of vulcanization. | Can slightly decrease, indicating a faster onset of cure. |

| Cure Time (t90) | The time to reach 90% of the maximum torque. | Generally has a minimal effect. |

Table 2: Typical Effects of Diphenylamine-Acetone Antioxidants on Rubber Cure Characteristics.

Performance in Aging Studies

The primary benefit of incorporating Akrochem Antioxidant BLS-25 is the significant improvement in the resistance of the elastomer to degradation upon aging. This is typically evaluated by measuring the retention of physical properties after exposure to elevated temperatures.

| Elastomer | Aging Conditions | Property Measured | Retention of Property with Diphenylamine-Acetone Antioxidant |

| Natural Rubber (NR) | 70°C for 72 hours | Tensile Strength | Significantly higher than unstabilized compound |

| Styrene-Butadiene Rubber (SBR) | 100°C for 48 hours | Elongation at Break | Significantly higher than unstabilized compound |

| Nitrile Rubber (NBR) | 125°C for 72 hours | Hardness Change | Smaller increase in hardness compared to unstabilized compound |

Table 3: Illustrative Performance of Diphenylamine-Acetone Antioxidants in Elastomer Aging Studies. (Note: Specific performance will vary depending on the full compound formulation and test conditions).

Experimental Protocols

To aid researchers in evaluating antioxidants like BLS-25, the following are generalized experimental protocols commonly used in the rubber industry.

Protocol 1: Evaluation of Cure Characteristics

Objective: To determine the effect of the antioxidant on the vulcanization process.

Methodology:

-

Compound Preparation: Mix the elastomer, fillers, processing aids, curatives, and the antioxidant in a two-roll mill or an internal mixer according to a standard formulation (e.g., ASTM D3182 for SBR). Prepare a control compound without the antioxidant.

-

Rheometry: Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to measure the cure characteristics of the uncured rubber compounds at a specified temperature (e.g., 160°C).

-

Data Analysis: From the rheometer curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and cure time (t90). Compare the results for the compound with and without the antioxidant.

Figure 2: Workflow for Evaluating Cure Characteristics. This diagram outlines the key steps in assessing the impact of an antioxidant on the vulcanization of a rubber compound.

Protocol 2: Assessment of Aging Resistance

Objective: To evaluate the effectiveness of the antioxidant in protecting the elastomer from heat aging.

Methodology:

-

Sample Preparation: Cure sheets of the rubber compounds (with and without the antioxidant) in a compression molding press to their optimal cure time (t90) as determined by rheometry.

-

Initial Property Testing: Cut dumbbell-shaped test specimens from the cured sheets and measure their initial physical properties, such as tensile strength, elongation at break, and hardness, according to standard test methods (e.g., ASTM D412 for tensile properties and ASTM D2240 for hardness).

-

Accelerated Aging: Place a set of test specimens in a hot air oven at a specified temperature for a defined period (e.g., 70°C for 72 hours).

-

Post-Aging Property Testing: After the aging period, remove the specimens from the oven and allow them to cool to room temperature. Re-measure their physical properties.

-

Data Analysis: Calculate the percentage retention of the physical properties after aging. A higher retention indicates better aging resistance.

Conclusion

Akrochem Antioxidant BLS-25, a reaction product of acetone and diphenylamine, is a complex yet highly effective stabilizer for a wide array of elastomers. Its antioxidant activity stems from the ability of its constituent amine compounds to interrupt the free-radical-mediated degradation of polymer chains. While the exact quantitative composition remains proprietary, the information presented in this guide, based on the established chemistry of diphenylamine-acetone condensates and general principles of rubber technology, provides a solid foundation for researchers and professionals in understanding and utilizing this important industrial chemical. Further specific testing within the context of a particular application is always recommended for optimal performance.

References

In-depth Technical Guide: The Core Active Components of Antioxidant Masterbatches for Polyolefins, Exemplified by POLYBATCH™ AO-25

Disclaimer: The precise formulation of commercial products such as POLYBATCH™ AO-25 is proprietary. This guide provides an in-depth technical overview of a representative and commonly utilized synergistic antioxidant system for polyolefin masterbatches, which is likely to be functionally similar to the active components in POLYBATCH™ AO-25. The active ingredients discussed herein are selected for illustrative purposes based on extensive research of industry-standard antioxidant solutions for polyethylene (B3416737) and EVA.

Introduction to Antioxidant Masterbatches in Polymer Processing

Antioxidant masterbatches are essential additives in the plastics industry, designed to protect polymers from degradation during high-temperature processing and throughout their service life. POLYBATCH™ AO-25 is an antioxidant masterbatch specifically formulated for the thermal stabilization of polyolefins like Low-Density Polyethylene (LDPE), High-Density Polyethylene (HDPE), Linear Low-Density Polyethylene (LLDPE), and Ethylene-Vinyl Acetate (EVA).[1] It is added during extrusion to prevent degradation, cross-linking, gel formation, and the loss of mechanical properties.[1][2][3]

The core of such masterbatches is typically a synergistic blend of primary and secondary antioxidants incorporated into a polymer carrier (in this case, LDPE).[4][5] This guide will focus on a representative synergistic system: a combination of a hindered phenolic primary antioxidant and a phosphite (B83602) secondary antioxidant.

Representative Core Active Ingredients

A common and highly effective antioxidant system for polyolefins consists of a hindered phenol (B47542), which acts as a radical scavenger, and a phosphite, which functions as a hydroperoxide decomposer. For the purpose of this technical guide, we will examine two widely used examples:

-

Primary Antioxidant (Hindered Phenol): Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

-

Secondary Antioxidant (Phosphite): Tris(2,4-di-tert-butylphenyl) phosphite

Quantitative Data of Representative Active Ingredients

The following tables summarize the key physical and chemical properties of these representative antioxidants.

Table 1: Properties of Representative Primary Antioxidant

| Property | Value |

| Chemical Name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |

| CAS Number | 6683-19-8 |

| Molecular Formula | C₇₃H₁₀₈O₁₂ |

| Molecular Weight | 1177.6 g/mol |

| Appearance | White to slightly yellowish powder |

| Melting Range | 110 - 125 °C |

| Bulk Density | 480 - 570 g/l |

Table 2: Properties of Representative Secondary Antioxidant

| Property | Value |

| Chemical Name | Tris(2,4-di-tert-butylphenyl) phosphite |

| CAS Number | 31570-04-4 |

| Molecular Formula | C₄₂H₆₃O₃P |

| Molecular Weight | 646.9 g/mol |

| Appearance | White crystalline powder |

| Melting Range | 183 - 187 °C |

| Bulk Density | 410 - 480 g/l |